molecular formula C7H8BrNO B3430919 (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol CAS No. 870694-36-3

(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol

Cat. No.: B3430919
CAS No.: 870694-36-3
M. Wt: 202.05 g/mol
InChI Key: MFQDJRTUQSZLOZ-RXMQYKEDSA-N
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Description

Significance of Chiral Pyridyl Alcohols as Synthetic Building Blocks

Chiral alcohols, in general, are fundamental intermediates in the synthesis of high-value chiral compounds. The asymmetric catalytic hydrogenation of carbonyl compounds is a highly efficient method for their production. nih.gov Specifically, enantiopure heteroaromatic alcohols are prized for their applications in the pharmaceutical and agrochemical industries. nih.gov Compounds that feature a chiral secondary alcohol in conjunction with a pyridine (B92270) side chain are particularly important for many pharmacologically relevant molecules and as ligands for catalysts in asymmetric synthesis. nih.gov The pyridine moiety itself is a privileged structure in medicinal chemistry due to its ability to improve water solubility and its profound effect on pharmacological activity. nih.gov Chiral pyridyl alcohols serve as key precursors for a variety of more complex chiral molecules, including amino alcohols and other N-heterocycles that are core components of numerous drug candidates. researchgate.netresearchgate.net

The utility of chiral pyridyl alcohols extends to their use as ligands in asymmetric catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the adjacent chiral hydroxyl group can influence the stereochemical outcome of a catalyzed reaction, making them effective as hemilabile chiral chelating ligands for homogeneous transition metal catalysts. researchgate.net

Overview of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol in Research Contexts

This compound, with its defined (R)-stereochemistry at the carbinol center and a bromine atom on the pyridine ring, is a specialized yet highly useful building block. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. This makes it a valuable intermediate in the synthesis of functionalized pyridines. nih.gov

The synthesis of this and structurally related chiral alcohols is a key area of research, focusing on highly selective and efficient methods. The primary route to this compound involves the asymmetric reduction of its corresponding prochiral ketone, 1-(5-bromopyridin-2-yl)ethanone.

Detailed Research Findings

The enantioselective synthesis of this compound and its analogs has been achieved through several advanced catalytic methods, highlighting the ongoing innovation in asymmetric synthesis.

Asymmetric Hydrogenation:

One of the most effective methods for the synthesis of enantioenriched pyridyl alcohols is the asymmetric hydrogenation of the corresponding ketones. Research on the analogous 1-(5-bromopyrimidin-2-yl)ethanone (B1523359) has demonstrated the efficacy of Noyori-type ruthenium complexes. For instance, using a chiral Ru(II)-(diphosphine)(diamine) catalyst like (S)-Xyl-SDP-Ru under high pressure and low temperatures can yield the (R)-alcohol with high enantioselectivity. researchgate.net Chiral phosphine-free catalysts, such as those based on bulky N,P-ligands with iridium, have also shown promise, tolerating the basicity of the pyrimidine (B1678525) ring. researchgate.net

Biocatalytic Reduction:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Engineered ketoreductases (KREDs) have been successfully employed for the reduction of prochiral ketones. For example, while the wild-type alcohol dehydrogenase from Lactobacillus brevis shows low enantioselectivity, site-directed mutagenesis can dramatically improve its performance, leading to the formation of the desired chiral alcohol with excellent enantiomeric excess. researchgate.net

Synthetic Method Catalyst/Enzyme Substrate Product Enantiomeric Excess (ee) Conversion/Yield
Asymmetric HydrogenationRu(II)-(S)-Xyl-SDP1-(5-bromopyrimidin-2-yl)ethanone(R)-1-(5-bromopyrimidin-2-yl)ethanol92-95%>99%
Asymmetric HydrogenationIr(I)-(R)-BoPhoz1-(5-bromopyrimidin-2-yl)ethanone(R)-1-(5-bromopyrimidin-2-yl)ethanol90%80%
Biocatalytic ReductionEngineered KRED (W110A/I86A)1-(5-bromopyrimidin-2-yl)ethanone(R)-1-(5-bromopyrimidin-2-yl)ethanol>99%High

This table presents data for the analogous pyrimidine compound, which is indicative of the synthetic routes available for the title pyridyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(5-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDJRTUQSZLOZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870694-36-3
Record name (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol
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Advanced Synthetic Methodologies for 1r 1 5 Bromopyridin 2 Yl Ethan 1 Ol

Stereoselective Synthesis Strategies

The creation of the specific (R)-enantiomer of 1-(5-bromopyridin-2-yl)ethan-1-ol requires precise control of stereochemistry. This is primarily achieved through the asymmetric reduction of its prochiral ketone precursor, 1-(5-bromopyridin-2-yl)ethan-1-one.

Asymmetric Reduction of 1-(5-bromopyridin-2-yl)ethan-1-one and Related Ketones

Asymmetric reduction of prochiral ketones is a cornerstone for producing chiral secondary alcohols. This transformation is commonly achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group. Oxazaborolidine-based catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for this purpose. mdpi.com These catalysts are typically generated in situ from a chiral amino alcohol and a borane source, creating a chiral environment that directs the approach of the reducing agent to one face of the ketone.

For ketones like 1-(5-bromopyridin-2-yl)ethan-1-one, the catalyst coordinates to both the borane reducing agent and the ketone's carbonyl oxygen. The pyridine (B92270) nitrogen can also play a role in coordinating to the catalyst, influencing the steric environment. This coordination forces the hydride transfer to occur from a specific face, leading to the desired enantiomer with high selectivity. scilit.comresearchgate.net The choice of substituents on the oxazaborolidine catalyst is critical, as it directly impacts the enantiomeric excess (ee) of the final product. researchgate.net

Table 1: Asymmetric Reduction of Ketones using Chiral Catalysts This table is illustrative of typical results for asymmetric ketone reduction; specific data for 1-(5-bromopyridin-2-yl)ethan-1-one may vary.

Catalyst SystemKetone SubstrateReducing AgentEnantiomeric Excess (ee)
(S)-CBS OxazaborolidineAcetophenoneBH₃·THF>95% (R)
Polymer-bound OxazaborolidineAcetophenoneBorane~90% (S) researchgate.net
(4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidineVarious aryl ketonesBoraneHigh

Chemoenzymatic Approaches Utilizing Alcohol Dehydrogenases for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. redalyc.org In the synthetic direction, they are powerful tools for the asymmetric reduction of prochiral ketones to furnish enantiopure alcohols. nih.govresearchgate.net The application of ketoreductases and ADHs has become a preferred industrial method for synthesizing chiral alcohols due to their high efficiency and environmental benefits. researchgate.net

The process involves the use of an ADH that exhibits high selectivity for the desired (R)-enantiomer, along with a nicotinamide cofactor such as NADPH or NADH. As the cofactor is consumed in the reaction, a regeneration system is required for the process to be economically viable. This is often achieved by using a sacrificial alcohol, like 2-propanol, in a substrate-coupled regeneration system, where a second enzyme or the same ADH oxidizes the sacrificial alcohol to regenerate the cofactor. researchgate.net ADHs from various microorganisms, such as Lactobacillus brevis (LBADH) and Thermoplasma acidophilum, have been successfully employed for the highly regio- and enantioselective reduction of various ketones. redalyc.orgnih.gov

Table 2: Chemoenzymatic Reduction using Alcohol Dehydrogenases (ADHs) This table represents typical applications of ADHs for producing chiral alcohols.

Enzyme SourceSubstrate TypeCofactor RegenerationProduct ConfigurationEnantiomeric Excess (ee)
Lactobacillus brevis (LBADH)β,δ-diketohexanoate esterNADP(H)(S)High nih.gov
Baker's Yeast (crude ADH)N-ethyl-N-methyl-carbamic acid-3-(1-hydroxy-ethyl)-phenyl ester precursorNADH(S)High researchgate.net
Thermoanaerobium brockii (TBADH)Polyfunctional ketonesNADPH(R)94-99% researchgate.net

Chiral Catalyst-Mediated Synthesis of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol

Beyond oxazaborolidines, a variety of chiral transition metal catalysts are highly effective for the asymmetric synthesis of chiral alcohols. These systems typically involve a metal center (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. Catalysts like those based on chiral bipyridine or bis(phosphine) ligands (e.g., BINAP) have shown broad applicability. researchgate.net

Asymmetric transfer hydrogenation is a common method where the hydride is transferred from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone, mediated by the chiral catalyst. The synthesis of sitagliptin, a pharmaceutical, famously employs a rhodium-based chiral catalyst for an asymmetric hydrogenation step, highlighting the power of this approach in manufacturing. researchgate.net Similarly, chiral pyrrolidinopyridine (PPY) derivatives, when used in dual catalytic systems with metals like silver, can achieve high stereoselectivity in complex transformations. nih.gov For the synthesis of this compound, a ruthenium or rhodium catalyst paired with a suitable chiral phosphine ligand would be a prime candidate to achieve high yield and enantioselectivity.

Functionalization of Pyridine Ring Precursors

The synthesis of the target molecule begins with the appropriately substituted precursor, 1-(5-bromopyridin-2-yl)ethan-1-one. The construction of this precursor requires precise control over the functionalization of the pyridine ring.

Introduction of Bromine Substituent

The regioselective introduction of a bromine atom at the 5-position of a 2-substituted pyridine ring is a key synthetic challenge. Direct electrophilic bromination of pyridine is often difficult and can lead to a mixture of products. A more controlled and effective strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions. However, it also allows for more nuanced regiocontrol.

For instance, bromination can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or by using p-toluenesulfonic anhydride as an activator with a bromide source like tetrabutylammonium bromide (TBABr). mdpi.comtcichemicals.com This latter method has proven highly regioselective for fused pyridine N-oxides. tcichemicals.com After the successful introduction of the bromine atom, the N-oxide group can be removed via deoxygenation to yield the desired brominated pyridine derivative.

Regioselective Functionalization at the Pyridine Moiety

Achieving the desired 2-acetyl-5-bromo substitution pattern on the pyridine ring requires a well-planned synthetic route. One common approach is to start with a pre-functionalized pyridine, such as 2,5-dibromopyridine. Through a halogen-metal exchange (e.g., using n-butyllithium) at the more reactive 2-position, a nucleophilic pyridine species can be generated. This intermediate can then be reacted with an acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group at the 2-position, leaving the bromine at the 5-position intact. chemicalbook.com

Alternatively, one could start with 2-acetylpyridine and perform a regioselective bromination. As mentioned, this often requires the use of an N-oxide intermediate to direct the bromination to the desired position, away from the deactivating effect of the acetyl group. The synthesis of 2-acetylpyridine itself can be accomplished via the acylation of 2-bromopyridine using a Grignard reagent, followed by the subsequent bromination step. wikipedia.org

Deracemization and Enantiomeric Enrichment Techniques

Deracemization refers to the process of converting a racemate (an equal mixture of two enantiomers) into a single, pure enantiomer. This can be achieved through various techniques that selectively isolate or convert one enantiomer over the other. For the enantiomeric enrichment of this compound, two prominent strategies are kinetic resolution and asymmetric crystallization.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. The success of kinetic resolution hinges on the selectivity of the catalyst, often an enzyme, which can exhibit high stereochemical preference.

Enzymatic kinetic resolution, particularly using lipases, is a powerful and green chemistry approach for the resolution of secondary alcohols. Lipases are hydrolases that can catalyze the enantioselective acylation or deacylation of alcohols in organic solvents. In the case of racemic 1-(5-bromopyridin-2-yl)ethan-1-ol, a lipase can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

A common approach involves the use of Candida antarctica lipase B (CALB), often immobilized as Novozym 435, due to its broad substrate scope and high enantioselectivity. semanticscholar.org The reaction is typically carried out in a non-polar organic solvent with an acyl donor, such as vinyl acetate or isopropenyl acetate.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-1-(5-bromopyridin-2-yl)ethan-1-ol

EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of (S)-alcohol (ee_s, %)Enantiomeric Excess of (R)-ester (ee_p, %)
1Novozym 435Vinyl AcetateToluene402448>9996
2Pseudomonas cepacia LipaseIsopropenyl AcetateHexane3048509898
3Novozym 435Acetic AnhydrideDichloromethane (B109758)2512459792
4Amano Lipase AKEthyl AcetateDiisopropyl Ether4536499594

This table presents hypothetical yet realistic data based on typical outcomes for the kinetic resolution of similar secondary alcohols.

A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For secondary alcohols, ruthenium-based catalysts are often used for the racemization step in conjunction with a lipase. mdpi.com

Table 2: Plausible Reaction Parameters for Dynamic Kinetic Resolution of (±)-1-(5-bromopyridin-2-yl)ethan-1-ol

Racemization CatalystEnzymeAcyl DonorSolventTemp (°C)Yield of (R)-ester (%)ee of (R)-ester (%)
Shvo's CatalystNovozym 435Isopropenyl AcetateToluene60>95>99
[Ru(p-cymene)Cl₂]₂Novozym 435Vinyl AcetateTetrahydrofuran509298

This table outlines plausible conditions for DKR based on established methodologies for other secondary alcohols.

Asymmetric Crystallization Methods

Asymmetric crystallization is a technique that can lead to the direct isolation of a single enantiomer from a racemic mixture in the solid state. This method is particularly attractive from an industrial perspective due to its potential for high efficiency and scalability. Preferential crystallization is a common form of asymmetric crystallization that is applicable to conglomerate-forming systems. A conglomerate is a mechanical mixture of crystals of the pure enantiomers. uni-halle.de

For preferential crystallization to be successful, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer. Under carefully controlled conditions (temperature and supersaturation), the seed crystals will induce the crystallization of the same enantiomer, while the other enantiomer remains in solution. ntnu.no The process can then be repeated by seeding the mother liquor, which is now enriched in the opposite enantiomer, with crystals of that enantiomer.

The applicability of preferential crystallization to 1-(5-bromopyridin-2-yl)ethan-1-ol would first require determining if it forms a conglomerate upon crystallization. This can be investigated through analytical techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) of the racemate and pure enantiomers.

If the compound forms a racemic compound (a crystal containing both enantiomers in a regular arrangement) rather than a conglomerate, preferential crystallization is not directly applicable. In such cases, the formation of diastereomeric salts with a chiral resolving agent can be employed to induce crystallization of one diastereomer over the other.

Another advanced technique is crystallization-induced asymmetric transformation, which is analogous to dynamic kinetic resolution but in the solid phase. In this process, the undesired enantiomer in solution is racemized and continuously converted into the desired enantiomer, which then crystallizes out. This can lead to a theoretical yield of 100% of the desired enantiomer.

Chemical Transformations and Reactivity of 1r 1 5 Bromopyridin 2 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization. While it is a poor leaving group on its own, it can be activated or transformed through various reactions to facilitate further molecular elaboration.

Alcohols are inherently poor leaving groups because the hydroxide (B78521) ion (OH⁻) is a strong base. masterorganicchemistry.com To enhance their utility in nucleophilic substitution and elimination reactions, the hydroxyl group of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate). This transformation converts the poor leaving group (OH⁻) into an excellent leaving group (TsO⁻), which is the conjugate base of the strong acid p-toluenesulfonic acid.

The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, often pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. masterorganicchemistry.com A crucial aspect of this derivatization is that it proceeds with retention of configuration at the stereocenter; the C-O bond of the alcohol is not broken during the process. masterorganicchemistry.com This ensures that the (R)-stereochemistry of the carbinol carbon is maintained in the resulting tosylate product, (1R)-1-(5-bromopyridin-2-yl)ethyl p-toluenesulfonate.

Table 1: Derivatization of the Hydroxyl Group

Reaction TypeReagentPurposeKey Feature
Tosylationp-Toluenesulfonyl chloride (TsCl) in pyridineConvert the -OH group into a good leaving group (-OTs).Stereochemistry at the carbinol carbon is retained. masterorganicchemistry.com

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(5-bromopyridin-2-yl)ethan-1-one. tcichemicals.com Several methods are available for this transformation, known for their mild conditions and high functional group tolerance, which are crucial given the presence of the sensitive bromopyridine ring.

Commonly employed methods include the Swern oxidation and the Dess-Martin oxidation.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgorganic-chemistry.org The reaction is performed at low temperatures (typically -78 °C) to form a key alkoxysulfonium ion intermediate. wikipedia.orgyoutube.com The addition of the base then initiates an elimination reaction to yield the ketone. wikipedia.org The Swern oxidation is known for its mild conditions, avoiding harsh acids or metals, which makes it compatible with a wide array of functional groups. youtube.com

Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.org The oxidation is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature. wikipedia.org DMP is favored for its mildness, neutral pH conditions (which can be buffered with pyridine to protect acid-sensitive groups), and a simple workup. wikipedia.orglibretexts.org

Once the hydroxyl group has been converted to an activated leaving group, such as a tosylate (-OTs), the carbinol carbon becomes susceptible to nucleophilic attack. This allows for the displacement of the leaving group and the formation of a new bond with a variety of nucleophiles. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism.

Given that the carbinol carbon is on a secondary benzylic-like position (adjacent to an aromatic ring), both Sₙ1 and Sₙ2 pathways are possible. The Sₙ2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the chiral center. libretexts.org An Sₙ1 mechanism would proceed through a planar carbocation intermediate, leading to a racemic mixture of products. savemyexams.com The choice of solvent, nucleophile, and specific leaving group can influence which pathway is favored. For (1R)-1-(5-bromopyridin-2-yl)ethyl tosylate, reaction with a strong nucleophile in a polar aprotic solvent would likely favor the Sₙ2 pathway, yielding a product with (S)-configuration.

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom at the C5 position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-Br bond on the electron-deficient pyridine ring is an excellent electrophilic partner in these transformations.

Suzuki Coupling : The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or boronate ester) with an organic halide. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or KF). researchgate.netresearchgate.net This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

Negishi Coupling : The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling with 2-bromopyridines. organic-chemistry.org The requisite organozinc species can be prepared from an organolithium or Grignard reagent, and the subsequent coupling with this compound typically proceeds with high yield and functional group tolerance. wikipedia.org

Stille Coupling : The Stille reaction creates a C-C bond by reacting an organotin compound (stannane) with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org 5-Bromopyridine derivatives are effective substrates for Stille couplings. nih.govresearchgate.net The reaction offers the advantage that organostannanes are often stable to air and moisture, but the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 2: Cross-Coupling Reactions at the Bromine-Substituted Carbon

ReactionCoupling PartnerCatalyst System (Typical)Key Advantage
SuzukiAryl/Heteroaryl Boronic Acid (R-B(OH)₂)Pd(0) or Pd(II) catalyst + BaseLow toxicity of boron reagents. nih.gov
NegishiOrganozinc Halide (R-ZnX)Pd(0) or Ni(0) catalystHigh reactivity and functional group tolerance. wikipedia.org
StilleOrganostannane (R-SnR'₃)Pd(0) catalystStability of organotin reagents, but toxic. organic-chemistry.orgwikipedia.org

Direct displacement of the bromine atom by a nucleophile via nucleophilic aromatic substitution (SₙAr) is another potential transformation. In SₙAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. byjus.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. However, the reactivity is position-dependent. While halogens at the 2- and 4-positions of pyridine are highly activated towards SₙAr, a halogen at the 3- or 5-position is significantly less reactive.

For this compound, the bromine is at the 5-position. SₙAr at this position is generally difficult and requires harsh conditions (high temperatures and/or very strong nucleophiles) or further activation of the ring. acs.orgacs.org The reaction proceeds through a high-energy Meisenheimer complex, and the stability of this intermediate determines the reaction rate. Without strong electron-withdrawing groups ortho or para to the bromine, this pathway is generally less favorable than the cross-coupling reactions described above. byjus.com

Reductive Debromination Pathways

The carbon-bromine bond on the pyridine ring is a site ripe for transformation, most notably through reductive debromination to yield 1-(pyridin-2-yl)ethan-1-ol. This transformation can be achieved through various catalytic methods, with the choice of catalyst and conditions being crucial to avoid the reduction of the pyridine ring or the alcohol functionality.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. tcichemicals.com Typically, this involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. tcichemicals.com The reaction is often carried out in a solvent like ethanol (B145695) or methanol, and a base may be added to neutralize the hydrobromic acid formed during the reaction. For substrates with multiple reducible functional groups, chemoselectivity is a key challenge. In the case of this compound, the conditions must be carefully selected to favor the cleavage of the C-Br bond over the hydrogenation of the pyridine ring. The presence of an acid can sometimes inhibit the dehalogenation of certain halogenated nitrobenzenes during catalytic hydrogenation, a principle that might be applicable here to modulate reactivity. google.com

Another approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen. Common hydrogen donors include formic acid and its salts, isopropanol (B130326), and hydrazine. nih.govnih.gov These reactions are also typically catalyzed by transition metals like palladium or ruthenium. nih.gov Transfer hydrogenation can sometimes offer different selectivity profiles compared to direct hydrogenation and can be performed under milder conditions. nih.gov

More recent methods for reductive dehalogenation that could be applicable include photoredox catalysis, which uses light to initiate the reduction process. These methods often employ a photosensitizer and a hydrogen atom donor.

Table 1: Potential Conditions for Reductive Debromination

Catalyst System Hydrogen Source Typical Solvent Comments
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Ethanol, Methanol A common and effective method for dehalogenation. tcichemicals.com
Ruthenium Complexes Formate Salts Aqueous solutions Used in transfer hydrogenation for various reductions. nih.gov
Iridium Complexes Isopropanol Isopropanol Effective for transfer hydrogenation of various functional groups. nih.gov

Transformations of the Pyridine Heterocycle

The pyridine ring in this compound can undergo several transformations, including reduction to a piperidine (B6355638), dearomatization, and N-oxidation, each leading to a new class of compounds with distinct properties.

Hydrogenation and Reductive Amination to Piperidine Derivatives

The complete reduction of the pyridine ring to a piperidine ring is a fundamental transformation. This hydrogenation typically requires more forcing conditions than reductive debromination, often involving high pressures of hydrogen and more active catalysts like rhodium or ruthenium, or platinum oxides. nih.gov A significant challenge in the hydrogenation of bromopyridines is the potential for concurrent reductive debromination. Achieving chemoselective hydrogenation of the pyridine ring while retaining the bromine substituent is a difficult but important synthetic goal. The use of specific catalysts and additives can influence the outcome. For instance, in some cases, bromide ions themselves have been shown to promote hydrogenation reactions. chemicalbook.com

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. nih.gov While this compound is an alcohol, it can be first oxidized to the corresponding ketone, 1-(5-bromopyridin-2-yl)ethanone. This ketone can then undergo reductive amination with an amine in the presence of a reducing agent to form a new C-N bond. There are reports of direct asymmetric reductive amination of 2-acetylpyridines using a chiral ruthenium catalyst and an ammonium (B1175870) salt as the nitrogen source to produce chiral primary amines. researchgate.net This suggests a potential pathway to synthesize chiral amines from the ketone derived from this compound.

Table 2: Potential Conditions for Pyridine Ring Transformations

Transformation Reagents and Conditions Product Type
Hydrogenation H₂, Rh/C or Ru/C, high pressure Piperidine derivative
Reductive Amination (via ketone) 1. Oxidation (e.g., MnO₂) 2. Amine, Reducing Agent (e.g., NaBH₃CN) Substituted amine

Dearomatization Strategies

Dearomatization reactions convert flat, aromatic systems into three-dimensional, saturated or partially saturated rings, which are of great interest in medicinal chemistry. evitachem.comscripps.edursc.org For pyridines, this typically requires activation of the ring, as pyridine itself is not sufficiently electrophilic. rsc.org

One common strategy is the formation of a pyridinium (B92312) salt by N-alkylation or N-acylation, which makes the ring much more susceptible to nucleophilic attack. scripps.edu The subsequent addition of a nucleophile, such as an organometallic reagent or an enolate, leads to a dihydropyridine. rsc.org For a molecule like this compound, the nitrogen of the pyridine ring can be activated, for example, with an acylating agent, followed by the addition of a nucleophile.

Catalytic asymmetric dearomatization methods have also been developed, often employing chiral copper or palladium catalysts. evitachem.comarkat-usa.org These methods can provide enantiomerically enriched dihydropyridines and piperidines from pyridine precursors. evitachem.comresearchgate.net For instance, a chiral copper hydride complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines without pre-activation of the heterocycle. evitachem.com

Pyridine N-Oxidation and Subsequent Reactions

Oxidation of the pyridine nitrogen atom to a pyridine N-oxide significantly alters the reactivity of the ring. scripps.eduarkat-usa.orgthieme-connect.de The N-oxide oxygen atom increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Conversely, it activates the ring towards nucleophilic attack at the 2- and 6-positions. arkat-usa.org

The N-oxidation of this compound would likely be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. arkat-usa.org The resulting this compound N-oxide would be a versatile intermediate.

The N-oxide can facilitate reactions that are difficult to achieve on the parent pyridine. For example, the introduction of functional groups at the 2-position can be facilitated by the N-oxide. researchgate.net The N-oxide can also be used to direct reactions at other positions. Following the desired transformations, the N-oxide can be readily deoxygenated back to the pyridine.

Table 3: Common Reagents for Pyridine N-Oxidation

Oxidizing Agent Typical Conditions
meta-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvent (e.g., CH₂Cl₂), room temperature
Hydrogen Peroxide (H₂O₂) / Acetic Acid Heating
Methyltrioxorhenium (MTO) / H₂O₂ Catalytic, mild conditions

Applications of 1r 1 5 Bromopyridin 2 Yl Ethan 1 Ol in Catalysis and Advanced Materials

Role as Chiral Ligands in Asymmetric Catalysis

The primary application of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol in catalysis is as a precursor for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

The synthesis of chiral ligands from this compound typically involves the modification of its hydroxyl group to introduce other coordinating moieties, such as phosphines, amines, or other heteroatom-containing groups. The pyridine (B92270) nitrogen and the newly introduced group can then chelate to a metal center, forming a stable chiral catalyst. The bromo substituent on the pyridine ring offers a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and enantioselectivity.

For example, nucleophilic substitution of the bromide or its conversion to an organometallic species can enable the introduction of a wide array of substituents, thereby generating a library of ligands with diverse properties. This modularity is a key advantage in the development of tailored catalysts for specific enantioselective transformations.

Ligands derived from this compound are particularly well-suited for complexation with various transition metals, including palladium, ruthenium, and zinc, which are widely used in asymmetric catalysis.

Table 1: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis

Transition MetalType of Asymmetric ReactionPotential SubstratesPotential Products
Palladium Allylic AlkylationAllylic esters, Prochiral nucleophilesChiral allylic compounds
Heck ReactionAlkenes, Aryl halidesChiral substituted alkenes
Ruthenium Asymmetric HydrogenationKetones, IminesChiral alcohols, Chiral amines
Transfer HydrogenationCarbonyl compoundsChiral alcohols
Zinc Aldol (B89426) ReactionAldehydes, KetonesChiral β-hydroxy carbonyls
Alkylation of AldehydesAldehydes, Organozinc reagentsChiral secondary alcohols

This table presents potential, analogous applications based on the structural features of the compound, as direct research data is limited.

In palladium-catalyzed reactions, such as asymmetric allylic alkylation, the chiral ligand creates a specific pocket around the metal center, controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, in ruthenium-catalyzed hydrogenations, the ligand's stereochemistry influences the binding of the substrate and the delivery of the hydride, leading to high enantiomeric excesses in the resulting chiral alcohols or amines. Zinc-catalyzed reactions, which are often employed for carbon-carbon bond formation, can also benefit from these chiral ligands to control the stereochemistry of the addition process.

The absolute configuration of the stereocenter in the this compound backbone is the cornerstone of its application in asymmetric catalysis. This defined stereochemistry is transferred to the ligand and subsequently to the metal complex, where it dictates the three-dimensional arrangement of the catalytic site. This arrangement is crucial for differentiating between the two prochiral faces of a substrate or the two enantiotopic groups of a meso compound.

The rigidity of the ligand scaffold, often enhanced by the chelation of the pyridine nitrogen and another donor atom to the metal, is also a critical factor. A more rigid ligand generally leads to a more well-defined chiral environment, resulting in higher enantioselectivity. The steric bulk of the substituents on the ligand can also play a significant role in blocking certain approaches of the substrate to the metal center, further enhancing the stereochemical control of the reaction. The interplay between the electronic effects of the substituents and the steric environment created by the ligand ultimately determines the efficiency and selectivity of the catalyst.

Precursors for Chiral Organocatalysts

Beyond its use in metal-based catalysis, this compound can serve as a precursor for the synthesis of purely organic catalysts, known as organocatalysts. The chiral alcohol can be converted into various functional groups that can activate substrates through non-covalent interactions, such as hydrogen bonding or iminium ion formation. For instance, the hydroxyl group can be transformed into an amine, which can then be further derivatized to create chiral amines, amides, or ureas. These functionalities are common motifs in organocatalysts used for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. The pyridyl moiety can also act as a basic site or a hydrogen bond acceptor, contributing to the catalytic cycle.

Building Blocks for Supramolecular Architectures with Chiral Recognition Properties

The combination of a chiral center and a coordinating pyridine ring makes this compound an attractive building block for the construction of chiral supramolecular architectures. Through coordination with metal ions or through non-covalent interactions like hydrogen bonding and π-π stacking, this molecule and its derivatives can self-assemble into well-defined, ordered structures such as helices, cages, or coordination polymers.

Contributions to Chiral Materials Science (Excluding Physical Properties)

In the realm of materials science, this compound serves as a valuable chiral synthon for the creation of advanced materials with stereochemically defined properties. Its incorporation into polymers or metal-organic frameworks (MOFs) can impart chirality to the resulting material.

Chiral polymers synthesized using monomers derived from this alcohol can exhibit unique properties such as the ability to form helical structures or to selectively recognize and separate chiral molecules. In the context of MOFs, using derivatives of this compound as chiral linkers can lead to the formation of porous crystalline materials with chiral channels. These chiral MOFs have potential applications in heterogeneous asymmetric catalysis, where the chiral pores can act as size- and shape-selective catalytic pockets, and in enantioselective separations, where the chiral framework can preferentially adsorb one enantiomer from a racemic mixture. The ability to post-synthetically modify the bromo group on the pyridine ring within the material offers a powerful tool for tuning the functionality and performance of these chiral materials.

Mechanistic Investigations and Computational Studies of 1r 1 5 Bromopyridin 2 Yl Ethan 1 Ol Reactivity

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The primary route to synthesizing (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol in high enantiomeric purity is the asymmetric reduction of its prochiral ketone precursor, 1-(5-bromopyridin-2-yl)ethan-1-one. tcichemicals.comchemicalbook.com Among the most effective methods for this transformation is the Noyori-type asymmetric transfer hydrogenation (ATH). nih.govrsc.org

The mechanism of Noyori ATH is a well-studied, metal-ligand cooperative process. osti.gov For the synthesis of this compound, the process begins with a ruthenium(II) precatalyst, typically complexed with a p-cymene (B1678584) arene and a chiral N-sulfonated 1,2-diamine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). rsc.org In the presence of a hydrogen donor like a formic acid/triethylamine (B128534) azeotrope or isopropanol (B130326), the precatalyst is converted into a catalytically active 18-electron ruthenium hydride species. rsc.orgliverpool.ac.uk

Another relevant, though less direct, mechanistic framework is the kinetic resolution of secondary alcohols. In this approach, a racemic mixture of 1-(5-bromopyridin-2-yl)ethan-1-ol could be subjected to acylation catalyzed by a chiral nucleophile. Mechanistic studies on similar systems have shown that enantioselectivity arises not just from prohibitive steric hindrance of the minor enantiomer, but from stabilizing non-covalent interactions (such as CH-π stacking) that selectively accelerate the reaction of the major enantiomer. nih.gov This principle of selective rate acceleration through attractive interactions is a key insight into how chiral catalysts achieve high levels of discrimination. nih.gov

Theoretical Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. researchgate.net

For reactions producing or involving this compound, DFT calculations can model the entire reaction coordinate of the asymmetric transfer hydrogenation. Researchers can compute the geometries and energies of all relevant species, including reactants, intermediates, transition states, and products. nih.gov

A critical application is the analysis of the key hydride transfer step. DFT calculations can map out the four possible transition states leading to the different stereoisomers of the product. These calculations consistently show that the transition state leading to the experimentally observed (R)-enantiomer is significantly lower in Gibbs free energy than the transition state leading to the (S)-enantiomer. nih.gov This energy difference (ΔΔG‡) directly correlates to the enantiomeric excess observed experimentally. For example, studies on analogous catalyst systems reveal that the favored transition state can be lower in energy by several kcal/mol, accounting for the high selectivity. nih.govresearchgate.net

Below is a representative data table, based on findings for similar bifunctional catalyst systems, illustrating how DFT quantifies the energy differences between the diastereomeric transition states that lead to the (R) or (S) product.

Transition State ModelProduct EnantiomerCalculated Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Outcome
TS-(R)(R)-Alcohol0.0Major Product
TS-(S)(S)-Alcohol+2.0Minor Product

This table illustrates typical relative energy values found in DFT studies of asymmetric ketone reductions. The transition state leading to the (R)-alcohol is the lowest energy pathway.

DFT is instrumental in explaining the origin of chiral induction—how the chirality of the catalyst is transferred to the product. Computational models of the Noyori catalyst-substrate complex reveal the crucial non-covalent interactions responsible for stabilizing the favored transition state. nih.gov

In the reduction of 1-(5-bromopyridin-2-yl)ethan-1-one, the model would show the ketone coordinating to the ruthenium atom. The pyridyl nitrogen and the carbonyl oxygen would interact with the metal center and the chiral ligand. The preferred transition state geometry is achieved through a combination of factors:

CH-π Interactions: An attractive interaction often occurs between a C-H bond on the substrate and a phenyl group on the chiral ligand. nih.gov

N-H···O Hydrogen Bonding: A hydrogen bond forms between the N-H group of the chiral ligand and the carbonyl oxygen of the ketone, which facilitates the hydride transfer. osti.gov

Steric Repulsion: The bulky groups on the ligand create a "chiral pocket" that sterically disfavors the approach of the substrate that would lead to the minor (S)-enantiomer. nih.gov

Computational analyses like Non-Covalent Interaction (NCI) plots can visually map these stabilizing and destabilizing interactions, providing a clear rationale for the observed high enantioselectivity. researchgate.net These studies confirm that selectivity is the result of a complex interplay of attractive and repulsive forces within the catalyst-substrate complex. nih.gov

Spectroscopic Analysis for Mechanistic Insights (Excluding Basic Identification)

While standard spectroscopic techniques like NMR and IR are essential for structural confirmation, advanced applications of these methods can provide direct evidence for proposed reaction mechanisms.

In the context of the asymmetric synthesis of this compound, time-resolved NMR spectroscopy can be used to monitor the reaction progress. For instance, in situ NMR studies of Noyori-type ATH reactions have observed a distinct induction period at the beginning of the reaction. rsc.org This observation provides direct evidence for the initial, slower conversion of the stable precatalyst into the active ruthenium hydride species, a key step in the proposed mechanism. rsc.org

Furthermore, specialized NMR techniques can be used to probe catalyst-substrate or catalyst-intermediate interactions. For example, studies on related chiral molecules have used NMR titration to observe the specific complexation of only one of two rapidly inverting N-epimers with a metal salt, demonstrating how spectroscopy can reveal the behavior of transient intermediates. mdpi.comnih.gov In other systems, timepoint analysis by techniques like 19F NMR (if a fluorine tag is present) and mass spectrometry has been used to track the formation and consumption of intermediates, confirming a stepwise reaction pathway. nih.gov These advanced spectroscopic methods, when applied to the reactions of this compound, can validate the intermediates and transition states predicted by computational models and provide a more complete picture of the reaction dynamics.

1r 1 5 Bromopyridin 2 Yl Ethan 1 Ol As a Key Intermediate in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds (Excluding Clinical Data)

The 5-bromopyridine moiety within (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds found in numerous pharmaceutical agents. The chiral hydroxyl group provides an additional point for modification or can be a key pharmacophoric feature.

A significant application of this chiral intermediate lies in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. rsc.org The pyridine (B92270) scaffold is a common motif in many approved kinase inhibitors. uzh.ch The development of novel kinase inhibitors often involves the synthesis of libraries of substituted pyridines to explore structure-activity relationships (SAR). For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged core in many kinase inhibitors, and its synthesis can benefit from precursors like this compound. researchgate.net

While direct synthesis of a named clinical candidate from this compound is not extensively detailed in publicly available literature, its analogous pyrimidine (B1678525) counterpart, (R)-1-(5-bromopyrimidin-2-yl)ethanol, has been the subject of synthetic studies for accessing chiral pharmaceutical intermediates. evitachem.com These studies highlight the utility of such chiral bromo-heterocyclic alcohols. Methodologies developed for the pyrimidine analogue, such as asymmetric hydrogenation using Noyori-type ruthenium catalysts or biocatalytic reductions with engineered ketoreductases, are directly applicable to the synthesis of enantiopure this compound, which can then be elaborated into complex pharmaceutical lead compounds. evitachem.com

The synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors, for example, has utilized chiral piperidin-2-yl ethanol (B145695) derivatives in amination reactions to construct the final active pharmaceutical ingredient. google.com This highlights a common synthetic strategy where a chiral alcohol on a heterocyclic ring is a key building block.

Table 1: Synthetic Strategies for Chiral 1-(Heteroaryl)ethanols

MethodCatalyst/ReagentKey FeaturesReference
Asymmetric HydrogenationChiral Ru(II)-(diphosphine)(diamine) catalystsHigh pressure and low temperature to suppress deactivation. evitachem.com
Biocatalytic ReductionEngineered Ketoreductases (KREDs)High enantioselectivity under mild conditions. evitachem.com

Building Block for Agrochemicals and Specialty Chemicals

The pyridine ring is a prevalent structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The unique electronic properties of the pyridine ring, coupled with the potential for diverse functionalization, make it an attractive scaffold for the development of new and effective crop protection agents. Brominated pyridines, in particular, are valuable intermediates in the synthesis of these compounds. nih.gov

Precursor in the Synthesis of Natural Products and Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents and biological probes. researchgate.netmdpi.com The structural complexity and diverse biological activities of natural products make their total synthesis a challenging and rewarding endeavor. Chiral building blocks are often essential for the efficient and stereocontrolled synthesis of these complex molecules. diva-portal.org

The bromopyrrole structural motif is found in a class of marine natural products known as the agelestatins, which exhibit potent cytotoxic activities. researchgate.net Although the reported synthesis of (–)-agelastatin A does not directly employ this compound, the presence of a brominated heterocyclic core highlights the importance of such building blocks in accessing this class of natural products. The development of synthetic routes to natural product analogues often relies on the availability of versatile and functionalized starting materials. This compound, with its combination of a chiral center, a modifiable alcohol, and a reactive bromine atom on a pyridine ring, represents a valuable starting point for the diversity-oriented synthesis of novel natural product analogues. researchgate.net

Design and Synthesis of Polyfunctionalized Pyridine Derivatives

The synthesis of polyfunctionalized pyridine derivatives is a central theme in modern organic chemistry due to their wide-ranging applications. nih.govnih.gov this compound is an excellent precursor for generating a variety of substituted pyridines. The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. uzh.chresearchgate.net These reactions allow for the introduction of a vast array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

Furthermore, the hydroxyl group of the ethanol moiety can be a site for further functionalization. It can be oxidized to the corresponding ketone, which can then undergo a variety of transformations, or it can be used as a nucleophile in etherification or esterification reactions. The combination of the reactive bromine atom and the versatile alcohol functionality allows for a sequential or orthogonal functionalization strategy, leading to the synthesis of highly complex and diverse pyridine derivatives.

For instance, late-stage functionalization of complex molecules often relies on robust and selective reactions. nih.gov The bromine atom of this compound can participate in such late-stage modifications, enabling the rapid generation of analogues for biological screening. Moreover, the pyridine nitrogen can be activated to facilitate nucleophilic aromatic substitution reactions, further expanding the possibilities for diversification.

Table 2: Potential Reactions for Functionalization of this compound

Reaction TypeReagent/CatalystPotential ProductReference
Suzuki CouplingArylboronic acid, Pd catalyst5-Aryl-2-(1-hydroxyethyl)pyridine researchgate.net
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst5-Alkynyl-2-(1-hydroxyethyl)pyridine researchgate.net
Buchwald-Hartwig AminationAmine, Pd catalyst5-Amino-2-(1-hydroxyethyl)pyridine nih.gov
OxidationOxidizing agent (e.g., MnO2)1-(5-Bromopyridin-2-yl)ethanone-

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol

The efficient synthesis of enantiomerically pure this compound is a primary focus of ongoing research. While classical methods for producing chiral alcohols exist, novel approaches promise higher yields, improved enantioselectivity, and more environmentally friendly processes.

One of the most promising methods is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2-acetyl-5-bromopyridine. This technique utilizes a metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand to facilitate the transfer of hydrogen from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone. This approach avoids the use of high-pressure hydrogen gas, making it safer and more applicable in standard laboratory settings.

Biocatalysis represents another cutting-edge approach. The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases, can offer exceptional enantioselectivity under mild reaction conditions. These enzymatic reductions are often performed in aqueous media, aligning with the principles of green chemistry.

A third innovative strategy is chiral pool synthesis . This involves utilizing readily available, enantiomerically pure starting materials from nature to chemically transform them into the desired target molecule.

Synthetic RouteCatalyst/ReagentKey Advantages
Asymmetric Transfer HydrogenationRuthenium or Rhodium with chiral ligandsHigh enantioselectivity, mild conditions, operational simplicity.
BiocatalysisKetoreductases (enzymes)Excellent enantioselectivity, environmentally friendly (aqueous media), mild conditions.
Chiral Pool SynthesisNatural chiral moleculesAccess to enantiomerically pure starting materials.

Exploration of New Catalytic Applications

The chiral nature of this compound makes it an attractive candidate for use as a chiral ligand in various asymmetric catalytic reactions. The pyridine (B92270) nitrogen and the hydroxyl group can coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a wide range of transformations.

Future research will likely focus on synthesizing novel ligands derived from this alcohol and evaluating their performance in reactions such as:

Asymmetric alkylation and arylation of aldehydes and imines.

Enantioselective reduction of prochiral ketones and imines.

Asymmetric carbon-carbon bond-forming reactions , including aldol (B89426) and Michael additions.

The bromine atom on the pyridine ring also offers a handle for further functionalization, allowing for the tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Potential Catalytic ApplicationMetal CatalystReaction Type
Asymmetric AlkylationZinc, Copper, etc.C-C bond formation
Enantioselective ReductionRuthenium, Iridium, etc.Reduction of C=O and C=N bonds
Asymmetric Aldol AdditionTitanium, Tin, etc.C-C bond formation

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The integration of this compound into MCRs is an emerging area of interest.

This chiral alcohol could potentially be used as a chiral auxiliary or a reactive component in novel MCRs to generate libraries of complex, enantiomerically enriched molecules. For instance, it could participate in Passerini or Ugi-type reactions, introducing both chirality and the bromopyridyl moiety into the final product. This would be a powerful strategy for the rapid discovery of new drug candidates.

Sustainable and Green Chemistry Approaches for its Synthesis and Use

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, this translates to the development of more sustainable methods for both its synthesis and subsequent applications.

Key areas of research include:

Use of renewable resources: Exploring the synthesis of precursors from biomass.

Catalyst recycling: Developing heterogeneous catalysts or utilizing techniques like aqueous biphasic catalysis to easily recover and reuse expensive metal catalysts.

Flow chemistry: Implementing continuous flow processes for the synthesis of the chiral alcohol can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Solvent selection: Prioritizing the use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, to minimize environmental impact.

The adoption of these green chemistry principles will not only reduce the environmental footprint of producing this compound but also make its use in the synthesis of pharmaceuticals and other fine chemicals more economically viable.

Green Chemistry ApproachBenefit
Catalyst RecyclingReduced cost and waste.
Flow ChemistryImproved safety, scalability, and control.
Use of Green SolventsReduced environmental impact.

Q & A

What synthetic strategies are effective for achieving high enantiomeric purity in (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol?

Advanced Research Focus:
Enantioselective synthesis of this compound requires chiral resolution or asymmetric catalysis. A validated method involves:

  • Kinetic Resolution : Using chiral auxiliaries or enzymes to separate enantiomers during synthesis.
  • Asymmetric Reduction : Catalytic hydrogenation or biocatalytic reduction of a prochiral ketone precursor (e.g., 1-(5-bromopyridin-2-yl)ethanone) with catalysts like Jacobsen’s (salen)Mn(III) complexes or ketoreductases .
  • Chiral HPLC Analysis : Post-synthesis purification via chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (e.g., 87–90% purity achieved for structurally similar alcohols) .

How can conflicting NMR data for this compound be resolved?

Data Contradiction Analysis:
Discrepancies in 1^1H NMR signals (e.g., hydroxyl proton shifts) may arise from solvent polarity, hydrogen bonding, or trace impurities. Mitigation strategies include:

  • Deuterated Solvent Screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess solvent-induced shifts.
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals, particularly around the pyridine ring (δ 7.5–8.5 ppm) and chiral alcohol group (δ 4.0–5.0 ppm) .
  • Dynamic NMR (DNMR) : Probe rotational barriers if conformational isomerism is suspected.

What are the optimal reaction conditions for functionalizing the hydroxyl group in this compound?

Experimental Design:
The hydroxyl group can undergo esterification, oxidation, or substitution. Key considerations:

  • Esterification : Use acetyl chloride or anhydrides in pyridine to avoid racemization.
  • Oxidation : Catalytic TEMPO/NaClO2_2 in aqueous acetone selectively oxidizes the alcohol to a ketone without bromopyridine ring degradation .
  • Mitsunobu Reaction : For stereospecific substitution, employ DIAD/Ph3_3P with nucleophiles (e.g., thiols or amines) to retain the (1R) configuration .

How does the bromopyridine moiety influence the compound’s stability under varying pH conditions?

Advanced Stability Studies:
The electron-withdrawing bromine atom on the pyridine ring increases susceptibility to hydrolysis under basic conditions. Experimental protocols:

  • pH-Dependent Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC.
  • Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life.
  • Mitigation : Store in anhydrous, acidic environments (pH 4–6) to minimize ring-opening reactions .

What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Validation:

  • Optical Rotation : Compare experimental [α]D20_D^{20} values with literature data for (R)-configured analogs (e.g., +15° to +25° in chloroform) .
  • Vibrational Circular Dichroism (VCD) : Directly assigns absolute configuration by correlating experimental and computed spectra.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., Mosher’s esters) to unambiguously confirm chirality .

How can solvent effects impact the compound’s reactivity in cross-coupling reactions?

Advanced Mechanistic Insight:
The bromopyridine group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent selection critically affects yields:

  • Polar Aprotic Solvents : DMF or DMSO enhance palladium catalyst stability but may induce side reactions at the hydroxyl group.
  • Co-solvent Systems : Use THF/water (4:1) with K2_2CO3_3 to balance solubility and reactivity.
  • Protection Strategies : Temporarily silylate the hydroxyl group (e.g., TBSCl) to prevent oxidation during coupling .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Process Chemistry Considerations:

  • Catalyst Loading : Optimize asymmetric catalysts (e.g., <1 mol% for industrial feasibility).
  • Continuous Flow Systems : Improve mixing and heat transfer to minimize racemization during exothermic steps.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

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(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol

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